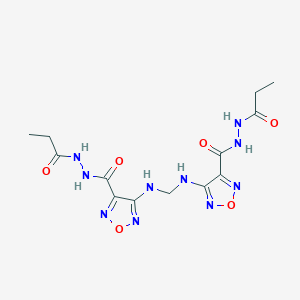![molecular formula C23H36N2 B6078084 1-(2,5-dimethylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B6078084.png)
1-(2,5-dimethylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as TFMPP, and it belongs to a class of compounds called piperazines. TFMPP has been shown to have various effects on the body, including changes in mood, behavior, and physiology.
Mechanism of Action
TFMPP acts on the serotonin system in the brain by binding to specific receptors called 5-HT1B and 5-HT2A. These receptors are involved in regulating the release of serotonin, a neurotransmitter that plays a key role in mood, behavior, and physiology. By binding to these receptors, TFMPP can increase or decrease the release of serotonin, depending on the specific receptor subtype.
Biochemical and Physiological Effects:
TFMPP has been shown to have various effects on the body, including changes in mood, behavior, and physiology. These effects are mediated by the serotonin system in the brain, as well as other neurotransmitter systems. TFMPP has been shown to increase activity in the prefrontal cortex, a brain region involved in decision-making, attention, and working memory. It has also been shown to increase activity in the amygdala, a brain region involved in emotional processing.
Advantages and Limitations for Lab Experiments
TFMPP has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has well-characterized effects on the serotonin system in the brain. However, there are also some limitations to using TFMPP in lab experiments. For example, its effects on behavior and physiology can be complex and difficult to interpret, and its effects on other neurotransmitter systems are not well understood.
Future Directions
There are several future directions for research on TFMPP. One area of interest is the role of TFMPP in anxiety and depression. TFMPP has been shown to have anxiogenic effects in some studies, but it is unclear how these effects are mediated and whether they could be used to develop new treatments for anxiety disorders. Another area of interest is the potential use of TFMPP as a tool for studying the serotonin system in the brain. By understanding how TFMPP interacts with specific serotonin receptors, researchers may be able to develop new drugs that target these receptors with greater specificity and efficacy.
Synthesis Methods
The synthesis method for TFMPP involves several steps. The starting material is 2,5-dimethylphenylamine, which is reacted with 2,6,6-trimethyl-1-cyclohexen-1-ylacetyl chloride to form an intermediate. This intermediate is then reacted with piperazine to form TFMPP. The synthesis of TFMPP is a complex process that requires careful control of reaction conditions and purification steps to obtain a high-quality product.
Scientific Research Applications
TFMPP has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have effects on the serotonin system in the brain, which is involved in regulating mood, behavior, and other physiological processes. TFMPP has been used in studies to investigate the role of serotonin in various behaviors, including anxiety, aggression, and social behavior.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2/c1-18-8-9-20(3)22(17-18)25-15-13-24(14-16-25)12-10-21-19(2)7-6-11-23(21,4)5/h8-9,17H,6-7,10-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRFYOIRVHZCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCN2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclohexyl-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B6078004.png)
![N,N,N'-triethyl-N'-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,2-ethanediamine](/img/structure/B6078006.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide](/img/structure/B6078011.png)

![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6078028.png)
![N-cyclohexyl-N'-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B6078034.png)
![N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine dihydrobromide](/img/structure/B6078045.png)
![4-chloro-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B6078046.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide](/img/structure/B6078054.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(tetrahydro-2-furanylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6078067.png)
![ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B6078070.png)
![ethyl 4-[(2-fluorophenyl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B6078092.png)
![ethyl 2-[3-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2,5-dimethyl-1H-pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6078094.png)
![N-[3-(methylthio)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B6078098.png)